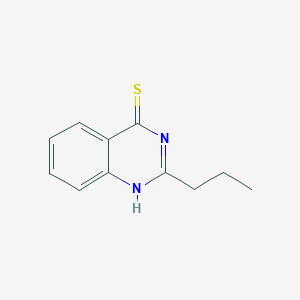
2-Propylquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the 4-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
2-Propylquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, particularly at positions 6 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, particularly against certain types of tumors.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Propylquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form strong interactions with metal ions and proteins, potentially inhibiting their function. This interaction can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
類似化合物との比較
Similar Compounds
Quinazoline-4(3H)-one: Lacks the thione group but shares the quinazoline core structure.
2-Methylquinazoline-4(1H)-thione: Similar structure with a methyl group instead of a propyl group.
Quinazoline-4(1H)-thione: Lacks the propyl group but has the thione group at the 4-position.
Uniqueness
2-Propylquinazoline-4(1H)-thione is unique due to the presence of both the propyl and thione groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity compared to other quinazoline derivatives .
特性
CAS番号 |
69729-69-7 |
|---|---|
分子式 |
C11H12N2S |
分子量 |
204.29 g/mol |
IUPAC名 |
2-propyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) |
InChIキー |
NLDQGEZFOMVCOH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=S)C2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


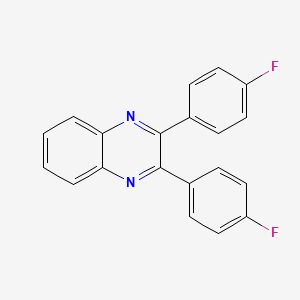
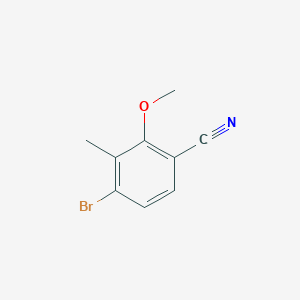
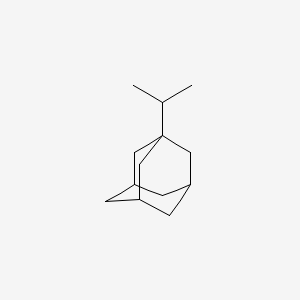
![benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
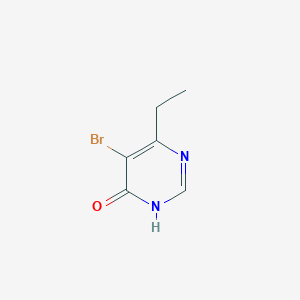
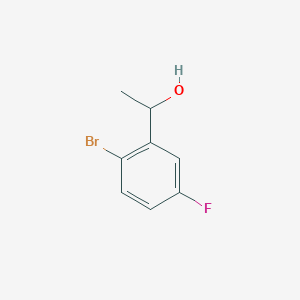
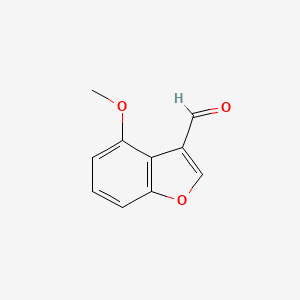
![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)
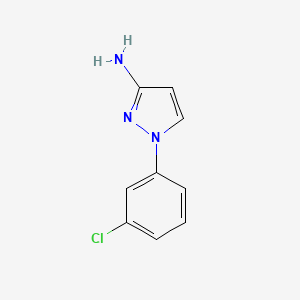
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B8790333.png)
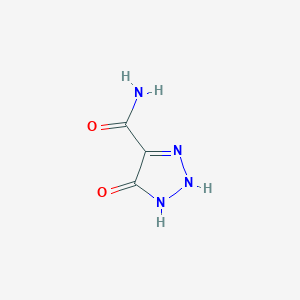
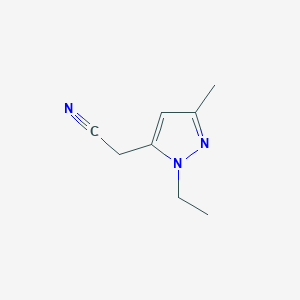
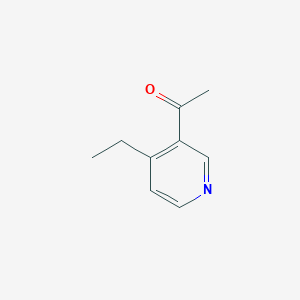
![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)
